Scientific Field: Oncology
Summary of Application: OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2, which are part of the mTOR signaling pathway. This pathway is frequently activated in human cancers and plays a central role in cell growth, metabolism, proliferation, and survival.
Methods of Application: OSI-027 was characterized preclinically using various cancer models both in vitro and in vivo. It was tested against several nonengineered and engineered cancer cell lines to assess its anti-proliferative activity and ability to induce cell death.
Results and Outcomes: OSI-027 demonstrated robust antitumor activity across different human xenograft models and showed superior efficacy compared to rapamycin in COLO 205 and GEO colon cancer xenograft models. It inhibited phosphorylation of mTORC1 substrates 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT .
Scientific Field: Cell Biology
Summary of Application: OSI-027’s inhibition of the mTOR pathway triggers autophagy, a cellular process that involves the degradation and recycling of cellular components.
Methods of Application: An optochemical approach was used where a photoactivatable OSI-027 prodrug was designed. Upon light irradiation, OSI-027 is released, inhibiting the mTOR signaling pathway.
Results and Outcomes: The triggered autophagy led to cell death, indicating the potential of OSI-027 to control autophagic processes in cancer cells .
Scientific Field: Pharmacology
Summary of Application: OSI-027 serves as a research tool to understand the pharmacological distinctions between mTOR inhibitors like rapamycin and dual mTORC1/mTORC2 inhibitors.
Methods of Application: Comparative studies were conducted to profile the mechanistic and functional effects of OSI-027 and rapamycin across various human cancer cell lines.
Results and Outcomes: OSI-027 showed broad-spectrum anti-proliferative activity and induced apoptosis in a majority of tumor cell lines tested, which was distinct from the effects observed with rapamycin .
OSI-027 is a small molecule compound that serves as a selective inhibitor of the mechanistic target of rapamycin complex 1 and 2 (mTORC1 and mTORC2). It is chemically characterized as 4,5,7-trisubstituted imidazo[5,1-f]triazine, with the molecular formula and a molecular weight of approximately 406.446 g/mol . OSI-027 has garnered attention for its potential therapeutic applications in various types of solid tumors and lymphomas, particularly due to its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
OSI-027 acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2. mTORC1 and mTORC2 are protein complexes that play a critical role in cell growth, proliferation, and survival [, ]. By inhibiting mTORC1 and mTORC2, OSI-027 disrupts these essential cellular processes, potentially leading to cell death in cancer cells [].
Studies have shown that OSI-027 inhibits the phosphorylation of key mTORC1 and mTORC2 substrates, such as 4E-BP1, S6K1, and AKT, in various cancer models []. This inhibition disrupts downstream signaling pathways involved in cell growth and proliferation.
OSI-027 primarily functions through the inhibition of the mTOR signaling pathway. It disrupts the phosphorylation of key substrates such as 4E-BP1 and S6K1, which are critical for protein synthesis and cell growth. This inhibition leads to cell cycle arrest in the G0/G1 phase, thereby reducing cell proliferation . The compound has been shown to have a more than 100-fold selectivity for mTOR compared to other kinases like PI3Kα, PI3Kβ, and DNA-PK .
The biological activity of OSI-027 has been extensively studied in various cancer cell lines. It has demonstrated significant cytotoxic effects against pancreatic ductal adenocarcinoma cells (Panc-1, BxPC-3, and CFPAC-1) by downregulating multidrug resistance proteins and enhancing apoptosis when combined with chemotherapeutic agents like gemcitabine . The compound also inhibits DNA synthesis and alters the expression of cell cycle regulators such as Cyclin D1 and CDK4 .
OSI-027 has been investigated for its potential applications in treating various cancers, particularly those resistant to conventional therapies. Its ability to inhibit mTOR signaling makes it a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics. Clinical trials have explored its use in solid tumors and lymphomas .
Studies have shown that OSI-027 interacts synergistically with other treatments, such as gemcitabine, enhancing cytotoxic effects against resistant cancer cells. The combination therapy demonstrates improved outcomes compared to monotherapy, indicating that OSI-027 can modulate drug resistance mechanisms in cancer cells . Pharmacokinetic studies also reveal its effective distribution and metabolism in vivo, supporting its potential clinical utility .
Several compounds share structural or functional similarities with OSI-027. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity | Unique Features |
---|---|---|---|
Rapamycin | mTORC1 inhibitor | Less selective | Primarily targets mTORC1 only |
AZD8055 | Dual mTORC1/mTORC2 inhibitor | Moderate selectivity | Similar mechanism but different structure |
Ku0063794 | mTORC1/mTORC2 inhibitor | Moderate selectivity | Targets both complexes but with different potency |
Everolimus | mTORC1 inhibitor | Less selective | Used primarily for renal cancer |
OSI-027 stands out due to its dual inhibition of both mTOR complexes with high selectivity, which may lead to enhanced therapeutic effects while minimizing side effects associated with less selective inhibitors like rapamycin .
OSI-027 emerged as part of the second generation of mammalian target of rapamycin (mTOR) inhibitors, developed to address limitations of first-generation rapalogs (e.g., temsirolimus, everolimus). Rapalogs, which bind to the FKBP12-mTOR complex, selectively inhibit mTORC1 but fail to block mTORC2, leading to feedback activation of AKT and reduced therapeutic efficacy. This limitation spurred the development of ATP-competitive inhibitors targeting both mTORC1 and mTORC2, with OSI-027 representing a pivotal advance in this class.
OSI-027 is a small-molecule inhibitor belonging to the imidazo[5,1-f]triazine class. Its chemical structure features a triazine core substituted with a 7-methoxyindol-2-yl group and a cyclohexanecarboxylic acid moiety. Developed by OSI Pharmaceuticals (now part of Astellas Pharma), OSI-027 was synthesized via a multi-step process involving cyclization and functional group modifications, as described in patent US-20070112005.
Table 1: Key Structural Features of OSI-027
Feature | Description |
---|---|
Core scaffold | Imidazo[5,1-f]triazine |
Substituents | 7-Methoxyindol-2-yl, cyclohexanecarboxylic acid |
Molecular formula | C₂₁H₂₂N₆O₃ |
Molecular weight | 406.44 g/mol |
OSI-027 distinguishes itself from earlier ATP-competitive inhibitors (e.g., Torin1, AZD8055) through its high selectivity (>100-fold) for mTOR over PI3K isoforms, minimizing off-target effects. Its development paralleled efforts to overcome rapalog limitations, such as partial mTORC1 inhibition and AKT reactivation. OSI-027’s dual inhibition of mTORC1 and mTORC2 positioned it as a candidate for cancers resistant to rapalogs.
OSI-027 is a complex heterocyclic compound with the molecular formula C21H22N6O3 and a molecular weight of 406.44 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 936890-98-1 [2] [3]. The official IUPAC nomenclature for OSI-027 is 4-[(5Z)-4-amino-5-(7-methoxyindol-2-ylidene)-1H-imidazo[5,1-f] [1] [2] [4]triazin-7-yl]cyclohexane-1-carboxylic acid [2] [4].
The complete chemical name according to systematic nomenclature is trans-4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f] [1] [2] [4]triazin-7-yl]cyclohexanecarboxylic acid [2] [6]. This nomenclature reflects the compound's complex architecture, incorporating multiple ring systems connected through specific positional arrangements [17].
The canonical SMILES representation of OSI-027 is COC1=CC=CC2=C1NC(C3=C(C(N)=NC=N4)N4C([C@@H]5CCC@@HCC5)=N3)=C2 [6]. The InChI key for this compound is JROFGZPOBKIAEW-HAQNSBGRSA-N, which provides a unique digital fingerprint for the molecular structure [5] [15].
The physicochemical properties of OSI-027 have been extensively characterized across multiple research studies and commercial sources. The following table summarizes the key physical and chemical properties:
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C21H22N6O3 | PubChem, American Elements [1] [2] |
Molecular Weight (g/mol) | 406.44-406.45 | PubChem, American Elements [1] [2] |
CAS Number | 936890-98-1 | PubChem, American Elements [1] [2] |
Physical Appearance | Crystalline solid/Solid powder | Cayman Chemical, APExBIO [6] [17] |
Density (g/mL) | 1.59 | American Elements [2] |
Storage Temperature | -20°C | Multiple suppliers [6] [8] |
Solubility in DMSO (mg/mL) | 32.5-81 | APExBIO, Selleck Chemicals [3] [7] |
Solubility in Water | Insoluble | Multiple suppliers [6] [7] |
Solubility in Ethanol | Insoluble | Multiple suppliers [6] [7] |
OSI-027 exhibits poor aqueous solubility, being insoluble in both water and ethanol [6] [7]. However, the compound demonstrates good solubility in dimethyl sulfoxide, with reported values ranging from 32.5 to 81 milligrams per milliliter depending on the preparation method [3] [7]. The compound requires storage at -20°C to maintain stability, and it is typically supplied as a crystalline solid or powder [6] [8] [17].
The compound's high density of 1.59 grams per milliliter indicates a compact molecular structure, which is consistent with its multiple fused ring systems [2]. The melting point and boiling point of OSI-027 have not been extensively reported in the available literature, likely due to the compound's thermal sensitivity and complex structure.
OSI-027 contains several distinct structural moieties that contribute to its biological activity and physicochemical properties. The compound's architecture can be dissected into the following key components:
Structural Component | Position/Location | Functional Role |
---|---|---|
Indole ring system | 7-methoxy-1H-indol-2-yl | π-π stacking interactions [10] [13] |
Methoxy group | Position 7 of indole | Methoxy substitution for selectivity [10] |
Imidazo[5,1-f] [1] [2] [4]triazine core | Central heterocyclic system | ATP-competitive binding core [18] [20] |
Amino group | Position 4 of triazine | Hydrogen bonding capability [13] [16] |
Cyclohexane ring | Trans-substituted | Hydrophobic interactions [12] [16] |
Carboxylic acid group | Position 1 of cyclohexane | Ionization site, polar interactions [12] [17] |
N-H indole | Indole nitrogen | Hydrogen bonding donor [11] [13] |
Aromatic system | Fused ring systems | Planar binding surface [16] [18] |
The indole moiety represents a crucial pharmacophore that enables π-π stacking interactions with aromatic residues in the target binding site [10] [11]. The 7-methoxy substitution on the indole ring provides additional selectivity and may influence the compound's binding affinity [10]. The central imidazo[5,1-f] [1] [2] [4]triazine core serves as the primary ATP-competitive binding scaffold, positioning the compound within the adenosine triphosphate binding pocket of the mechanistic target of rapamycin kinase [18] [20].
The amino group at position 4 of the triazine ring system is essential for hydrogen bonding interactions with key residues in the binding pocket [13] [16]. The trans-substituted cyclohexane ring contributes to the compound's three-dimensional structure and provides hydrophobic contacts that enhance binding affinity [12] [16]. The carboxylic acid functional group serves as an ionization site and enables polar interactions that may contribute to the compound's selectivity profile [12] [17].
The structure-activity relationship of OSI-027 has been elucidated through extensive biochemical characterization and molecular modeling studies. The compound demonstrates potent inhibitory activity against mechanistic target of rapamycin complexes with the following selectivity profile:
Target | IC50 Value | Assay Type | Selectivity Factor |
---|---|---|---|
mTOR (biochemical) | 4 nM | Biochemical | Reference [3] [9] |
mTORC1 | 22 nM | Biochemical | 1x [7] [18] |
mTORC2 | 65 nM | Biochemical | 3x [7] [18] |
mTOR signaling (4E-BP1) | 1 μM | Cell-based | 250x [7] [16] |
PI3Kα | 1.3 μM | Biochemical | 325x [9] [18] |
PI3Kγ | 0.42 μM | Biochemical | 105x [3] [9] |
DNA-PK | 1.0 μM | Biochemical | 250x [3] [9] |
Molecular docking studies have revealed that OSI-027 binds to the ATP-binding pocket of mechanistic target of rapamycin through multiple specific interactions [10] [13]. The binding mode involves hydrogen bonding between the amino group of OSI-027 and Gly2238, π-π stacking interactions between the triazine group and Trp2239, hydrogen bonding between Val2240 and the triazine group, and π-sulfur interactions between Met2345 and the triazine systems [13].
The structure-activity relationship analysis indicates that the triazine core is essential for ATP-competitive inhibition, as evidenced by the compound's ability to compete directly with adenosine triphosphate for binding [18] [20]. The 7-methoxy-indole moiety contributes significantly to selectivity over related kinases, with the methoxy group providing additional binding interactions that enhance specificity [10] [13].
Comparative studies with structural analogs have demonstrated that modifications to the indole ring system can dramatically affect both potency and selectivity [10] [13]. The trans-configuration of the cyclohexane carboxylic acid substituent is critical for optimal binding, as this orientation positions the carboxylic acid group in a favorable configuration for polar interactions with the protein [13] [16].
The compound's superior activity compared to rapamycin analogs stems from its ability to inhibit both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 through direct ATP-competitive binding, rather than allosteric modulation [16] [18]. This dual inhibition profile results from the compound's ability to access the ATP-binding site common to both complexes, enabling equipotent inhibition of both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 signaling pathways [18] [27].